

# SAR103168: A Multi-Kinase Inhibitor with Potent Anti-Angiogenic Properties

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## Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**SAR103168** is a novel, potent, small-molecule multi-kinase inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical studies. By targeting a range of receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and growth, **SAR103168** presents a promising therapeutic strategy for various malignancies. This technical guide provides a comprehensive overview of the anti-angiogenic effects of **SAR103168**, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing the signaling pathways it modulates.

## Mechanism of Action

**SAR103168** exerts its anti-angiogenic effects by inhibiting a spectrum of RTKs that are pivotal in the process of new blood vessel formation. These include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Tie2 (the receptor for angiopoietins), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptors (FGFR1 and FGFR3), and Epidermal Growth Factor Receptor (EGFR).<sup>[1]</sup> The compound is also a potent inhibitor of Src kinase, a non-receptor tyrosine kinase involved in various signaling pathways, including those regulating cell proliferation and survival.<sup>[1]</sup>

The simultaneous inhibition of these key signaling pathways disrupts the complex and redundant processes that drive tumor angiogenesis. By blocking the primary drivers of

endothelial cell proliferation, migration, and survival, **SAR103168** effectively cuts off the blood supply to tumors, leading to growth inhibition and regression.

## Quantitative Preclinical Data

Preclinical evaluation of **SAR103168** has demonstrated its potent inhibitory activity against its target kinases and its efficacy in cellular and in vivo models of angiogenesis and cancer.

## Kinase Inhibition

**SAR103168** has been shown to be a potent inhibitor of a range of kinases critical for angiogenesis. The half-maximal inhibitory concentrations (IC<sub>50</sub>) for key angiogenic receptor tyrosine kinases are summarized in the table below. Of particular note is its potent inhibition of Src kinase.<sup>[1]</sup>

Kinase Target	IC <sub>50</sub> (nM)
Src	0.65 ± 0.02
VEGFR1	Data not publicly available
VEGFR2	Data not publicly available
Tie2	Data not publicly available
PDGFR	Data not publicly available
FGFR1	Data not publicly available
FGFR3	Data not publicly available
EGFR	Data not publicly available

Table 1: Kinase inhibitory activity of **SAR103168**. Data represents the mean ± standard deviation.<sup>[1]</sup>

## In Vitro Anti-Angiogenic Activity

While specific quantitative data on the direct anti-angiogenic effects of **SAR103168** from in vitro assays such as endothelial cell proliferation, migration, and tube formation assays are not extensively detailed in publicly available literature, its potent inhibition of key angiogenic

receptors strongly suggests a direct impact on these cellular processes. The inhibition of VEGFR2, the primary mediator of VEGF-driven angiogenesis, is expected to significantly reduce endothelial cell proliferation and survival. Similarly, targeting Tie2, PDGFR, and FGFR would further disrupt essential signaling for vessel maturation and stabilization.

## In Vivo Anti-Tumor and Anti-Angiogenic Efficacy

In vivo studies using xenograft models of human acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) have demonstrated the potent anti-tumor activity of **SAR103168**.<sup>[1]</sup> Administration of **SAR103168** led to impaired tumor growth and induced tumor regression.<sup>[1]</sup> This anti-tumor effect is correlated with the potent inhibition of Src downstream signaling pathways within the tumors.<sup>[1]</sup> While direct quantification of microvessel density in these studies is not specified in the available abstract, the observed tumor regression strongly implies a significant anti-angiogenic component to its mechanism of action in vivo.

## Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-angiogenic effects of compounds like **SAR103168**.

### In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Growth factor-reduced Matrigel
- 96-well culture plates
- **SAR103168** at various concentrations
- Vehicle control (e.g., DMSO)

- Calcein AM (for fluorescence-based quantification)

#### Protocol:

- Thaw growth factor-reduced Matrigel on ice overnight.
- Coat the wells of a pre-chilled 96-well plate with 50  $\mu$ L of Matrigel per well and allow it to solidify at 37°C for 30-60 minutes.
- Harvest HUVECs and resuspend them in endothelial cell basal medium containing a low percentage of serum.
- Seed the HUVECs (typically  $1-2 \times 10^4$  cells/well) onto the solidified Matrigel.
- Add **SAR103168** at desired concentrations or vehicle control to the respective wells.
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 4-18 hours.
- After incubation, visualize and photograph the tube formation using a light microscope.
- For quantitative analysis, the tube length and number of branch points can be measured using image analysis software. Alternatively, cells can be stained with Calcein AM, and the fluorescence intensity, which correlates with the extent of tube formation, can be measured.

## Ex Vivo Aortic Ring Sprouting Assay

This assay provides a more complex, organotypic model of angiogenesis.

#### Materials:

- Thoracic aortas from rats or mice
- Serum-free culture medium (e.g., M199)
- Matrigel or collagen gel
- 48-well culture plates
- **SAR103168** at various concentrations

- Vehicle control
- VEGF (as a positive control for sprouting)

Protocol:

- Aseptically dissect the thoracic aorta and clean it of surrounding fibro-adipose tissue.
- Cut the aorta into 1 mm thick rings.
- Embed the aortic rings in Matrigel or collagen gel in the wells of a 48-well plate.
- After the gel solidifies, add culture medium containing **SAR103168**, vehicle control, or VEGF to the wells.
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 7-14 days, changing the medium every 2-3 days.
- Monitor the outgrowth of microvessels from the aortic rings using a light microscope.
- Quantify the angiogenic response by measuring the area or length of the sprouts using image analysis software.

## In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.

Materials:

- Growth factor-reduced Matrigel
- Angiogenic factors (e.g., bFGF and VEGF)
- **SAR103168** at various concentrations
- Vehicle control
- Mice (e.g., C57BL/6 or nude mice)

- Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)

Protocol:

- Mix ice-cold Matrigel with angiogenic factors and either **SAR103168** or vehicle control.
- Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.
- After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
- Quantify angiogenesis by:
  - Measuring the hemoglobin content of the plugs, which correlates with the extent of vascularization.
  - Performing immunohistochemical staining of the plugs with an endothelial cell marker (e.g., CD31) and quantifying the microvessel density using image analysis.

## Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by **SAR103168**.

Caption: Inhibition of the VEGF/VEGFR2 signaling pathway by **SAR103168**.

Caption: Inhibition of the Angiopoietin/Tie2 signaling pathway by **SAR103168**.

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## References

- 1. SAR103168: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

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